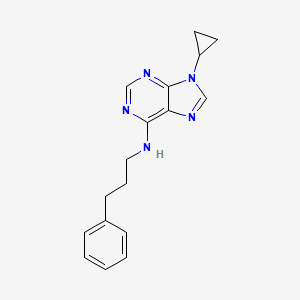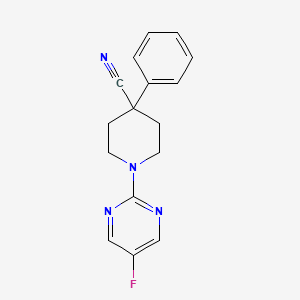
9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 3-phenylpropylamine, and a suitable purine derivative. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs.
Scientific Research Applications
Chemistry
In chemistry, 9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying purine chemistry.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.
Industry
Industrially, the compound may be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally related to purines.
Allopurinol: A medication used to treat gout, which is a purine analog.
Uniqueness
9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine is unique due to its specific structural features, such as the cyclopropyl and phenylpropyl groups. These modifications may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9-cyclopropyl-N-(3-phenylpropyl)purin-6-amine |
InChI |
InChI=1S/C17H19N5/c1-2-5-13(6-3-1)7-4-10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-9-14/h1-3,5-6,11-12,14H,4,7-10H2,(H,18,19,20) |
InChI Key |
VDJXOUTVMULMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12247961.png)
![3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12247965.png)
![4-Cyclobutyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12247971.png)
![2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12247973.png)
![2-Methyl-4-(oxan-4-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247975.png)
![6-Methyl-2-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12247982.png)
![2-(4-Fluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12247984.png)
![9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B12247990.png)
![1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12248006.png)
![6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12248019.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248029.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine](/img/structure/B12248031.png)
